5-Bromo-2-methyl-2H-indazole-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

As a deuterated internal standard, 5-Bromo-2-methyl-2H-indazole-d3 provides a +3.02 Da mass shift, enabling precise LC-MS/MS quantification of the non-deuterated analyte. Its near-identical physicochemical properties correct for matrix effects and sample loss, ensuring robust PK/ADME data integrity in compliance with FDA/EMA guidelines.

Molecular Formula C8H7BrN2
Molecular Weight 214.08 g/mol
Cat. No. B13896900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-2H-indazole-d3
Molecular FormulaC8H7BrN2
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)Br
InChIInChI=1S/C8H7BrN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3/i1D3
InChIKeyQFZOHVHNTZTZMJ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(trideuteriomethyl)indazole: Isotope-Labeled Indazole for MS Quantitation and Medicinal Chemistry


5-Bromo-2-(trideuteriomethyl)indazole (CAS 2447686-91-9), also referred to as 5-Bromo-2-methyl-2H-indazole-d3, is a deuterated indazole derivative characterized by a bromine atom at the 5-position and a trideuteriomethyl (-CD3) group at the 2-position of the indazole ring. The compound has a molecular formula of C8H4D3BrN2 and a molecular weight of 214.08 g/mol . It is a stable isotope-labeled analog of 5-Bromo-2-methylindazole (C8H7BrN2, MW 211.06 g/mol) [1]. The deuterium labeling alters the compound's physicochemical properties, primarily its mass and vibrational frequencies, while preserving its core chemical reactivity, making it a critical tool in quantitative mass spectrometry and as a tracer in drug metabolism studies [2].

5-Bromo-2-(trideuteriomethyl)indazole: Critical Distinctions from Non-Deuterated and Positional Analogs


Generic substitution with the non-deuterated analog (5-Bromo-2-methylindazole) or positional isomers (e.g., 5-Bromo-1-(trideuteriomethyl)indazole) is analytically invalid. In quantitative LC-MS, the non-deuterated analog cannot serve as an internal standard due to its identical mass, leading to ion suppression, matrix effects, and compromised accuracy [1]. The targeted placement of the three deuterium atoms on the N2-methyl group, as opposed to the N1 position, provides a specific +3 Da mass shift (from 211.06 to 214.08 g/mol), which is optimal for minimizing isotopic cross-talk with the M+2 natural abundance bromine isotope cluster of the analyte . Furthermore, the distinct InChIKey (QFZOHVHNTZTZMJ-FIBGUPNXSA-N) confirms a unique isotopic identity, crucial for regulatory-grade bioanalytical method validation [2]. Use of an alternative, non-isotopic internal standard would fail to correct for variability in extraction recovery and ionization efficiency inherent to the indazole scaffold.

Quantitative Differentiation of 5-Bromo-2-(trideuteriomethyl)indazole: Internal Standard and Isotope Tracer Data


Isotopic Purity and Mass Shift Enable Accurate LC-MS/MS Quantitation

As a stable isotope-labeled internal standard (SIL-IS), 5-Bromo-2-(trideuteriomethyl)indazole exhibits a defined +3.02 Da mass shift relative to the non-deuterated analyte (5-Bromo-2-methylindazole). This mass difference is sufficient to prevent chromatographic co-elution and mass spectral interference, a critical requirement for accurate quantitation in complex biological matrices. The isotopic purity is specified as ≥98% by the manufacturer, ensuring minimal contribution of the analyte's natural abundance M+3 isotopologue to the internal standard channel, thereby reducing the lower limit of quantitation (LLOQ) .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Chromatographic Retention Time Equivalence for Method Development

A defining characteristic of an ideal internal standard is near-identical chromatographic behavior to the analyte, ensuring it co-elutes and experiences the same matrix effects and ionization conditions. The replacement of three hydrogen atoms with deuterium on a non-exchangeable methyl group results in a minimal, predictable change in lipophilicity and retention time on reversed-phase columns. While no specific data is available for this exact compound, class-level evidence from numerous deuterated internal standards (including deuterated indazole cannabinoids) shows that a -CD3 label on an aromatic ring typically results in a slight decrease in retention time (often <0.05 min) on C18 columns relative to the -CH3 analog . This behavior is advantageous, as it ensures the internal standard co-elutes within the analyte's chromatographic window for robust signal normalization.

Chromatography Method Development LC-MS

Positional Specificity for Metabolic Tracing and Reaction Monitoring

The compound serves as a mass tag for tracing the fate of the indazole core. The trideuteriomethyl group at the N2 position is a non-exchangeable label, meaning the deuterium atoms remain intact under most physiological and sample preparation conditions, unlike deuterium on -OH or -NH groups which are prone to H/D back-exchange. This stability is critical for accurate quantitation in biological fluids (e.g., plasma, urine). Patents describe the use of such deuterated indazoles to improve pharmacokinetic parameters and to study tissue distribution [1]. In comparison, a positional isomer like 5-Bromo-1-(trideuteriomethyl)indazole would have a different fragmentation pattern in MS/MS, potentially altering the sensitivity and specificity of the assay, and thus cannot be substituted without full method re-validation [2].

Drug Metabolism Pharmacokinetics Isotope Tracing

Primary Applications for 5-Bromo-2-(trideuteriomethyl)indazole in Bioanalysis and Medicinal Chemistry


Internal Standard for LC-MS/MS Quantitation of 5-Bromo-2-methylindazole in Biological Matrices

This is the compound's primary and most valuable application. It is added at a known concentration to plasma, urine, or tissue homogenate samples containing the non-deuterated analyte (e.g., a drug candidate or its metabolite). The near-identical chemical properties ensure it tracks the analyte through sample extraction, chromatographic separation, and ionization. The +3 Da mass difference allows the mass spectrometer to distinctly monitor the analyte (m/z 211) and the internal standard (m/z 214) in separate channels. The ratio of their peak areas is used to construct a calibration curve, enabling accurate and precise quantitation of the analyte while correcting for matrix effects and instrument variability [1].

Metabolic Pathway Elucidation and Pharmacokinetic (PK) Studies

The deuterium label acts as a stable isotopic tracer. By administering 5-Bromo-2-(trideuteriomethyl)indazole (or a larger molecule containing this fragment) to in vitro hepatocyte incubations or in vivo animal models, researchers can distinguish the administered compound from endogenous molecules or metabolites formed via pathways that cleave the N-methyl group. The unique mass of the intact labeled fragment can be tracked using high-resolution mass spectrometry to map metabolic soft spots and identify major circulating metabolites, providing crucial ADME data for drug development programs [2].

Building Block for Synthesis of Labeled Kinase Inhibitors and Chemical Probes

Indazole is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. 5-Bromo-2-(trideuteriomethyl)indazole can be used as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the labeled indazole core into more complex drug candidates. The resulting deuterated drug molecules are invaluable as internal standards for bioanalysis of the drug candidate itself or as tools to investigate its mechanism of action and binding kinetics (e.g., via mass spectrometry-based assays) without the hazards associated with radioactive labeling [3].

Regulatory Bioanalysis and GLP Studies

For drug candidates advancing into clinical development, regulatory agencies (e.g., FDA, EMA) mandate the use of validated bioanalytical methods for measuring drug concentrations in toxicology and clinical studies. A stable isotope-labeled internal standard, such as 5-Bromo-2-(trideuteriomethyl)indazole, is the gold standard for these assays. Its use minimizes analytical variability, improves assay robustness, and provides the high level of data integrity required for regulatory submissions, thereby reducing the risk of costly delays or data rejection during the drug approval process [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methyl-2H-indazole-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.